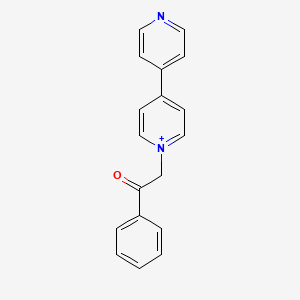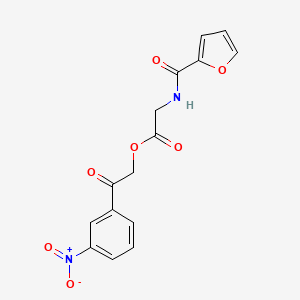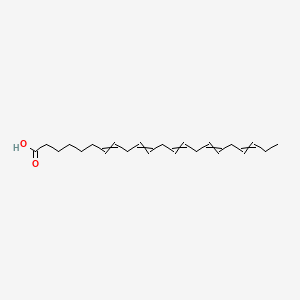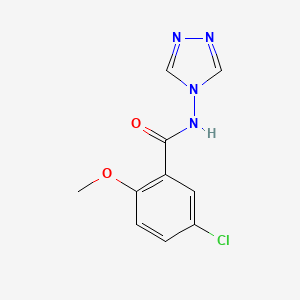![molecular formula C22H17BrN4O2S B12465057 4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B12465057.png)
4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of benzyl, bromobenzyl, sulfanyl, and nitrophenyl groups in the structure of this compound contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzyl chloride with 4-nitrophenylhydrazine to form the corresponding hydrazone intermediate. This intermediate is then treated with benzyl isothiocyanate under basic conditions to yield the desired triazole compound. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or potassium carbonate .
Analyse Chemischer Reaktionen
4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit the growth of certain cancer cell lines.
Wirkmechanismus
The biological activity of 4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can bind to enzymes or receptors involved in critical cellular processes, leading to the inhibition of their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby preventing the proliferation of cancer cells or microbial pathogens .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole include other 1,2,4-triazole derivatives with different substituents. These compounds often exhibit similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds include:
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole
- 4-(4-chlorobenzyl)-3-(4-nitrophenyl)-5-phenyl-4H-1,2,4-triazole
- 4-(4-methylbenzyl)-3-(4-nitrophenyl)-5-phenyl-4H-1,2,4-triazole
These compounds can be compared based on their chemical structures, reactivity, and biological activities to highlight the unique features of this compound.
Eigenschaften
Molekularformel |
C22H17BrN4O2S |
|---|---|
Molekulargewicht |
481.4 g/mol |
IUPAC-Name |
4-benzyl-3-[(4-bromophenyl)methylsulfanyl]-5-(4-nitrophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H17BrN4O2S/c23-19-10-6-17(7-11-19)15-30-22-25-24-21(18-8-12-20(13-9-18)27(28)29)26(22)14-16-4-2-1-3-5-16/h1-13H,14-15H2 |
InChI-Schlüssel |
WQVJZVGYCTZHDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC3=CC=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Fluorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B12464974.png)

![3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B12464976.png)
![[({N'-[(Z)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12464980.png)

![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldimethanol](/img/structure/B12465008.png)

![4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12465023.png)

![4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12465040.png)
![(3R,3aS,6S,6aS)-3-(3,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B12465046.png)


![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B12465062.png)
